molecular formula C6H8N6 B1332074 7-Hydrazinyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 37140-08-2

7-Hydrazinyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B1332074
CAS No.: 37140-08-2
M. Wt: 164.17 g/mol
InChI Key: AMAXZVMYLDNQTL-UHFFFAOYSA-N
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Description

7-Hydrazinyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and material science. Its unique structure, which includes a triazole ring fused to a pyrimidine ring, imparts distinct chemical and biological properties.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydrazinyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the reaction of hydrazine derivatives with pyrimidine precursors. One common method is the cyclization of 5-methyl-1,2,4-triazole-3-carboxylic acid hydrazide with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency. Safety protocols are strictly followed to handle the reactive intermediates and hazardous reagents involved in the synthesis.

Chemical Reactions Analysis

Types of Reactions

7-Hydrazinyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the hydrazinyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced hydrazine derivatives.

    Substitution: Formation of substituted triazolopyrimidines with various functional groups.

Scientific Research Applications

7-Hydrazinyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anticancer, antiviral, and antimicrobial properties

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Hydrazinyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its hydrazinyl group, which imparts distinct reactivity and biological activity. This functional group allows for a variety of chemical modifications and interactions with biological targets, making it a versatile compound for research and development.

Properties

IUPAC Name

(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N6/c1-4-2-5(11-7)12-6(10-4)8-3-9-12/h2-3,11H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMAXZVMYLDNQTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60334474
Record name BAS 09857996
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60334474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37140-08-2
Record name BAS 09857996
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60334474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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